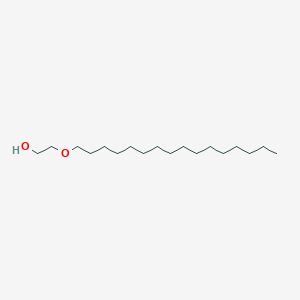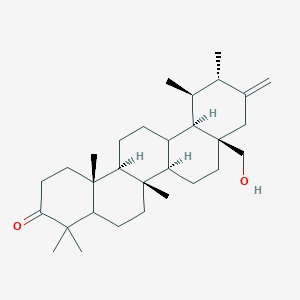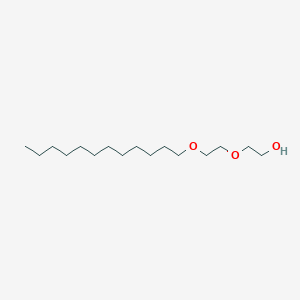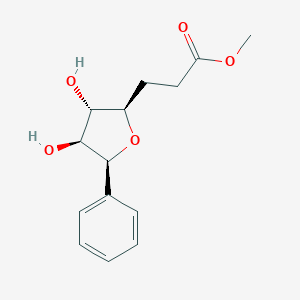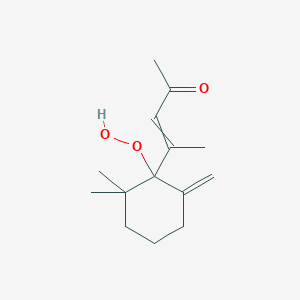
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione (FPOP) is a chemical compound that has gained significant attention in scientific research. It is a derivative of the well-known compound, 2,4-thiazolidinedione, which has been used in the treatment of type 2 diabetes. FPOP has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In
Scientific Research Applications
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been used in various scientific research applications due to its unique properties. It has been used as a probe to study protein structure and dynamics using mass spectrometry. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can selectively modify solvent-exposed amino acid residues in proteins, allowing for the identification of protein-protein interactions, ligand binding sites, and conformational changes. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used in the study of protein-ligand interactions, protein folding, and stability.
Mechanism of Action
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione modifies proteins by adding a fluorine atom to solvent-exposed amino acid residues through a radical mechanism. The fluorine atom can then be detected using mass spectrometry, allowing for the identification of the modified residues. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione selectively modifies residues that are exposed to solvent, providing a snapshot of the protein's conformational state in solution.
Biochemical and Physiological Effects
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been shown to have minimal effects on protein function and stability. It has been used to study the conformational changes in proteins upon ligand binding, protein-protein interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used to study the conformational changes in proteins associated with diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione in scientific research has several advantages. It is a simple and efficient method for studying protein structure and dynamics, and it can be used in a wide range of applications. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is also a non-invasive probe that does not require the use of radioactive or toxic compounds. However, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has some limitations, including its selectivity for solvent-exposed residues, which limits its use in the study of membrane proteins and other proteins with buried residues.
Future Directions
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research. It can be used to study the conformational changes in proteins associated with diseases such as cancer, Alzheimer's, and Parkinson's. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can also be used to study the interactions between proteins and small molecules, providing insights into drug discovery and development. Additionally, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be used in the study of protein-protein interactions in large protein complexes, providing insights into the mechanisms of cellular processes.
Conclusion
In conclusion, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is a chemical compound with significant potential in scientific research. It has been used as a probe to study protein structure and dynamics, protein-ligand interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has minimal effects on protein function and stability, making it a non-invasive probe that does not require the use of radioactive or toxic compounds. Despite its limitations, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research, including the study of disease-associated conformational changes in proteins and the interactions between proteins and small molecules.
Synthesis Methods
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be synthesized using a simple and efficient method that involves the reaction of 3-fluoropropylamine with 5-methyloxazolidine-2,4-dione in the presence of a base. The reaction yields 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione as a white crystalline solid with a high purity level and good yield. The synthesis method has been optimized to produce high-quality 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione, which is essential for its use in scientific research.
properties
CAS RN |
124315-50-0 |
|---|---|
Product Name |
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione |
Molecular Formula |
C7H10FNO3 |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
5-(3-fluoropropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H10FNO3/c1-7(3-2-4-8)5(10)9-6(11)12-7/h2-4H2,1H3,(H,9,10,11) |
InChI Key |
GMVPOZTZYFWLHF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCF |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCCF |
synonyms |
2,4-Oxazolidinedione,5-(3-fluoropropyl)-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



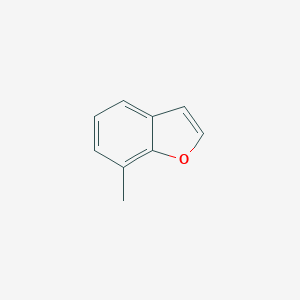
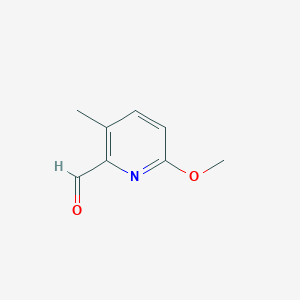
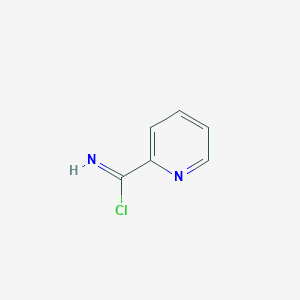
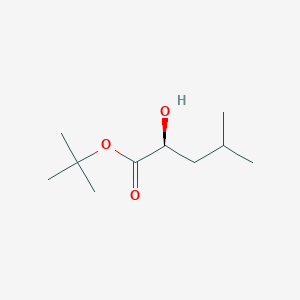
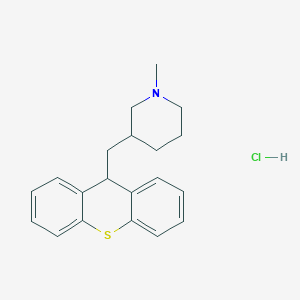

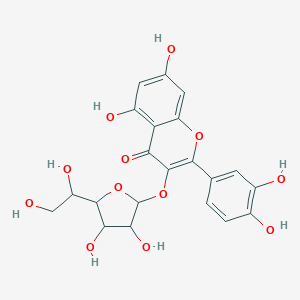
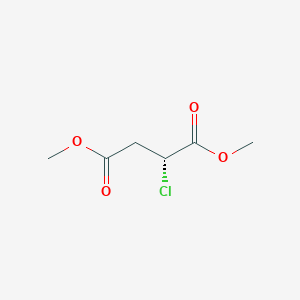
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
